molecular formula C9H10N6O3 B2843541 4-oxo-4-[2-(9H-purin-6-yl)hydrazinyl]butanoic acid CAS No. 1206144-70-8

4-oxo-4-[2-(9H-purin-6-yl)hydrazinyl]butanoic acid

Cat. No.: B2843541
CAS No.: 1206144-70-8
M. Wt: 250.218
InChI Key: JVPHGCQAUPUWGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-oxo-4-[2-(9H-purin-6-yl)hydrazinyl]butanoic acid is a synthetic organic compound with a molecular formula of C9H9N5O3 This compound is characterized by the presence of a purine moiety attached to a butanoic acid backbone through a hydrazinyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-4-[2-(9H-purin-6-yl)hydrazinyl]butanoic acid typically involves the following steps:

    Formation of the Hydrazinyl Intermediate: The initial step involves the reaction of 6-chloropurine with hydrazine hydrate to form 6-hydrazinylpurine.

    Coupling with Butanoic Acid Derivative: The hydrazinyl intermediate is then coupled with a butanoic acid derivative, such as 4-oxobutanoic acid, under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-oxo-4-[2-(9H-purin-6-yl)hydrazinyl]butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids and other oxidized derivatives.

    Reduction: Formation of reduced hydrazinyl derivatives.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

4-oxo-4-[2-(9H-purin-6-yl)hydrazinyl]butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-oxo-4-[2-(9H-purin-6-yl)hydrazinyl]butanoic acid involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The purine moiety may also participate in binding to nucleic acids and proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-oxo-4-(9H-purin-6-ylamino)butanoic acid
  • 4-oxo-4-(1H-purin-6-ylamino)butanoic acid
  • 3-[(7H-purin-6-yl)carbamoyl]propanoic acid

Uniqueness

4-oxo-4-[2-(9H-purin-6-yl)hydrazinyl]butanoic acid is unique due to the presence of the hydrazinyl linkage, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-oxo-4-[2-(7H-purin-6-yl)hydrazinyl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N6O3/c16-5(1-2-6(17)18)14-15-9-7-8(11-3-10-7)12-4-13-9/h3-4H,1-2H2,(H,14,16)(H,17,18)(H2,10,11,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPHGCQAUPUWGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)NNC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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